2-(苄硫基)-N-(4-(6-(乙磺酰基)吡啶嗪-3-基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和抗菌活性
一项研究重点关注新型磺酰胺衍生物的合成和抗菌活性,包括与所讨论化合物具有结构相似性的化合物。这些化合物表现出良好的抗菌活性,其中特定衍生物对各种菌株显示出高活性。该研究还包括量子计算以支持这些新化合物的合成,深入了解它们作为抗菌剂的潜力 (Fahim & Ismael, 2019)。
抗疟疾和 COVID-19 应用
另一项研究调查了磺酰胺衍生物的抗疟疾活性,并通过计算计算和分子对接研究探索了它们作为 COVID-19 药物的潜在应用。这些化合物表现出显着的抗疟疾活性,并以其 ADMET 特性为特征,突出了它们的治疗潜力 (Fahim & Ismael, 2021)。
代谢稳定性改善
对磷酸肌醇 3 激酶 (PI3K)/哺乳动物雷帕霉素靶蛋白 (mTOR) 双重抑制剂的研究调查了各种杂环类似物以提高代谢稳定性。一项研究确定了与先前抑制剂相比具有相似体外效力和体内功效的化合物,代谢去乙酰化作用降低,证明了结构修饰对于增强药物特征的重要性 (Stec et al., 2011)。
ACAT-1 抑制用于疾病治疗
一种水溶性强效人酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT-1) 抑制剂的发现展示了一种具有显着选择性和口服吸收的化合物。这项研究强调了该化合物在治疗涉及 ACAT-1 过表达的疾病方面的潜力,表明分子设计在开发有效治疗剂中的重要性 (Shibuya et al., 2018)。
具有抗菌特性的新型杂环化合物
进一步的研究旨在合成新的杂环化合物,其中包含磺酰基部分以用于抗菌。详细介绍了这些化合物的合成过程和抗菌和抗真菌活性的评估,展示了它们作为抗菌剂的潜力 (Darwish et al., 2014)。
作用机制
Target of action
The compound contains a pyridazine ring, which is a type of heterocyclic aromatic organic compound. Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects .
Biochemical pathways
Pyridazine derivatives have been shown to affect a variety of biochemical pathways, depending on their specific structure and the targets they interact with .
Result of action
Pyridazine derivatives can have a wide range of effects, depending on their specific targets and mode of action .
属性
IUPAC Name |
2-benzylsulfanyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-2-29(26,27)21-13-12-19(23-24-21)17-8-10-18(11-9-17)22-20(25)15-28-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBRAWMAFYEPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。